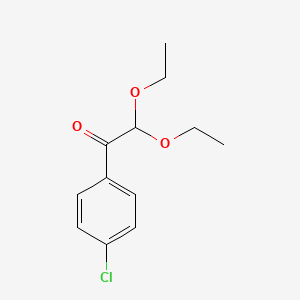

1-(4-Chlorophenyl)-2,2-diethoxyethan-1-one

Description

Significance of Alpha-Keto Acetals in Modern Organic Synthesis

Alpha-keto acetals, such as 1-(4-Chlorophenyl)-2,2-diethoxyethan-1-one, are recognized as important intermediates in organic synthesis. Their significance stems from the presence of two distinct carbonyl-related functionalities on adjacent carbon atoms: a ketone and a protected aldehyde (in the form of an acetal). This bifunctional nature offers considerable synthetic utility.

The acetal (B89532) group serves as a robust protecting group for a carbonyl functional group. wikipedia.orgorganic-chemistry.org Protecting groups are reversibly installed moieties that render a functional group inert to a specific set of reaction conditions, allowing chemical transformations to be performed selectively at other sites within a polyfunctional molecule. organic-chemistry.orgchemistrysteps.com Acetals are particularly useful because they are stable in neutral to strongly basic environments, which are common conditions for reactions involving powerful nucleophiles like Grignard reagents or organolithium reagents. libretexts.org The protection strategy is crucial when a molecule contains multiple reactive sites, such as a ketone and an ester, and a reaction is desired at only one of them. libretexts.org After the desired reaction is complete, the acetal can be readily removed (deprotected) under aqueous acidic conditions to regenerate the original carbonyl group. chemistrysteps.com

In the context of alpha-keto acetals, the acetal effectively masks a highly reactive aldehyde functionality. This allows the adjacent ketone group to undergo various chemical reactions, such as reduction, oxidation, or addition reactions, without interference from the aldehyde. Subsequently, deprotection of the acetal reveals the aldehyde, which can then be used in further synthetic steps. This strategic manipulation is a cornerstone of complex molecule synthesis.

Structural Features and Systematic Nomenclature of this compound

The systematic name "this compound" precisely describes the molecule's structure. A breakdown of the nomenclature reveals its constituent parts:

ethan-1-one : This is the parent structure, indicating a two-carbon chain (ethane) with a ketone functional group (=O) at the first carbon position.

1-(4-Chlorophenyl) : This specifies that a 4-chlorophenyl group (a benzene (B151609) ring substituted with a chlorine atom at the para position) is attached to the first carbon, which is the carbonyl carbon of the ketone.

2,2-diethoxy : This indicates that two ethoxy groups (-OCH₂CH₃) are attached to the second carbon of the ethane (B1197151) chain.

The combination of these parts results in a molecule featuring a central two-carbon backbone. The first carbon is part of a ketone and is bonded to a 4-chlorophenyl ring. The second carbon is bonded to two ethoxy groups, forming a diethyl acetal. This structure is a classic example of an α-keto acetal, where the acetal group is on the carbon alpha (adjacent) to the ketone carbonyl.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅ClO₃ |

| Molar Mass | 242.70 g/mol |

| CAS Number | 6797-68-8 |

| Appearance | Data not widely available; likely a liquid or low-melting solid. |

Overview of Research Paradigms Pertaining to Chlorophenyl and Diethoxyethane Moieties in Ketones

The structural motifs present in this compound are subjects of extensive research in different chemical contexts.

The chlorophenyl ketone moiety is a common structural feature in pharmacologically active compounds and synthetic intermediates. The presence of a chlorine atom on the phenyl ring can significantly alter a molecule's physical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. For example, various chlorophenyl ketones serve as key precursors in the synthesis of important pharmaceuticals. Notably, 2-chlorophenyl cyclopentyl ketone is a known precursor in the synthesis of ketamine, a widely used anesthetic. researchgate.netnih.gov Research has also demonstrated the use of chlorophenyl ketones as starting materials for creating complex heterocyclic compounds with potential applications in medicine. acs.org The versatility of this moiety makes it a valuable building block for developing new drugs and functional organic materials.

The diethoxyethane moiety, in this molecule's context, represents a diethyl acetal. As discussed, the primary research paradigm for this functional group is its role as a protecting group for aldehydes. oup.com A prominent example is aminoacetaldehyde diethyl acetal, which is used as a stable and manageable surrogate for the volatile and reactive aminoacetaldehyde. wikipedia.org By masking the aldehyde, the diethoxyethane group allows chemists to perform a wide range of reactions that would otherwise be complicated by the aldehyde's reactivity. This protective strategy is fundamental in multi-step organic synthesis, enabling the construction of complex natural products and pharmaceuticals. wikipedia.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

54149-83-6 |

|---|---|

Molecular Formula |

C12H15ClO3 |

Molecular Weight |

242.70 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-2,2-diethoxyethanone |

InChI |

InChI=1S/C12H15ClO3/c1-3-15-12(16-4-2)11(14)9-5-7-10(13)8-6-9/h5-8,12H,3-4H2,1-2H3 |

InChI Key |

RMLXSFOEZDXKEK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C(=O)C1=CC=C(C=C1)Cl)OCC |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Chlorophenyl 2,2 Diethoxyethan 1 One

Strategies for Construction of the 4-Chlorophenyl Ketone Core

The synthesis of the 4-chlorophenyl ketone backbone is a foundational step in producing 1-(4-Chlorophenyl)-2,2-diethoxyethan-1-one. This can be achieved through various methods, including the oxidation of suitable alkyl aromatic precursors and the utilization of pre-halogenated ketone intermediates.

Oxidative Methods from Alkyl Aromatics

The oxidation of alkyl-substituted chlorobenzenes presents a direct route to the desired ketone core. This approach typically involves the conversion of a benzylic methylene (B1212753) group into a carbonyl group. A range of oxidizing agents can be employed for this transformation, each with its own set of reaction conditions and efficacy. Common oxidants include potassium permanganate (B83412) and chromium-based reagents. vanderbilt.edu The choice of oxidant and reaction conditions is crucial to maximize the yield of the ketone and minimize side reactions, such as over-oxidation to carboxylic acids. vanderbilt.edu For instance, benzylic and allylic alcohols are selectively oxidized by agents like manganese dioxide without affecting other parts of the molecule. vanderbilt.edu

Table 1: Oxidizing Agents for Conversion of Secondary Alcohols to Ketones

| Oxidizing Agent/System | Substrate | Product | Notes |

|---|---|---|---|

| Collins Reagent (CrO₃·2pyridine) | 1° and 2° alcohols | Aldehydes and ketones | Non-aqueous conditions, useful for acid-sensitive compounds. vanderbilt.edu |

| Pyridinium Chlorochromate (PCC) | 1° and 2° alcohols | Aldehydes and ketones | Slightly acidic, can be buffered. vanderbilt.edu |

| Pyridinium Dichromate (PDC) | 1° alcohols | Aldehydes or Carboxylic Acids | Product depends on the solvent (CH₂Cl₂ for aldehyde, DMF for acid). vanderbilt.edu |

| o-Iodoxybenzoic acid (IBX) | Various alcohols | Aldehydes and ketones | Mild and efficient, can be catalyzed by β-cyclodextrin in water/acetone. organic-chemistry.org |

Precursory Halogenated Ketones and Their Synthetic Routes

A more common and versatile approach involves the synthesis and subsequent modification of a halogenated ketone precursor, such as 2-chloro-1-(4-chlorophenyl)ethanone. These α-haloketones are valuable synthetic intermediates due to their high reactivity. nih.gov

The primary method for synthesizing these precursors is the Friedel-Crafts acylation. byjus.com This reaction involves the electrophilic aromatic substitution of chlorobenzene (B131634) with an acyl chloride, typically chloroacetyl chloride or bromoacetyl bromide, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). byjus.com

Another route to α-haloketones is the direct halogenation of the corresponding acetophenone. For example, 3-hydroxyacetophenone can be chlorinated using sulfuryl chloride in a mixed solvent system to yield 2-chloro-1-(3-hydroxyphenyl)ethanone. nih.gov Similar methods can be applied to 4-chloroacetophenone to generate the required 2-halo-1-(4-chlorophenyl)ethanone intermediate.

Table 2: Synthetic Routes to Precursory Halogenated Ketones

| Reaction | Starting Materials | Reagents | Product | Key Features |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Chlorobenzene, Chloroacetyl chloride | AlCl₃ (Lewis Acid) | 2-chloro-1-(4-chlorophenyl)ethanone | Standard method for aromatic ketones. byjus.com |

| Direct Halogenation | 4-Chloroacetophenone | Sulfuryl chloride (SO₂Cl₂) | 2-chloro-1-(4-chlorophenyl)ethanone | Direct conversion of the methyl ketone. nih.gov |

Formation of the 2,2-Diethoxyethyl Acetal (B89532) Moiety

With the halogenated ketone precursor in hand, the next critical stage is the formation of the 2,2-diethoxyethyl acetal group. This is typically achieved through a nucleophilic substitution reaction where the halogen is replaced by ethoxy groups.

Acetalization Reactions and Optimized Conditions

The most direct method for forming the diethoxy acetal is the reaction of 2-chloro- or 2-bromo-1-(4-chlorophenyl)ethanone with sodium ethoxide in ethanol (B145695). In this reaction, sodium ethoxide acts as both a nucleophile and a base. The reaction proceeds via a nucleophilic substitution of the halide. A subsequent elimination-addition sequence or a second direct substitution, facilitated by the alcoholic solvent, leads to the formation of the acetal.

Optimization of reaction conditions is key to achieving high yields. This includes controlling the temperature, reaction time, and the stoichiometry of the sodium ethoxide. An excess of sodium ethoxide and ethanol is typically used to drive the reaction to completion.

Exploration of Chloroacetaldehyde (B151913) Dialkyl Acetals as Synthons

An alternative synthetic strategy utilizes chloroacetaldehyde dialkyl acetals, such as chloroacetaldehyde diethyl acetal (2-chloro-1,1-diethoxyethane), as building blocks. tcichemicals.combiosynth.com These reagents serve as a protected form of chloroacetaldehyde, offering better stability and handling. anshulchemicals.comwikipedia.org

In this approach, the synthon can be used in reactions with organometallic reagents. For example, a Grignard reagent prepared from a 4-chlorophenyl halide (e.g., 4-chlorobromobenzene) can react with chloroacetaldehyde diethyl acetal. google.com While this specific reaction pathway is less commonly documented for this target molecule, the principle of using such synthons is well-established in organic synthesis for creating complex carbonyl compounds. orgsyn.org This method introduces the diethoxyethyl group in a single step to the aromatic ring, followed by a subsequent oxidation step to form the ketone.

Table 3: Reactions Involving Chloroacetaldehyde Diethyl Acetal as a Synthon

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Chloroacetaldehyde diethyl acetal, Silver nitrite | Nitroacetaldehyde diethyl acetal | orgsyn.org |

Convergent and Divergent Synthetic Approaches to this compound

The synthesis of this compound can be designed using either convergent or divergent strategies, which offer different advantages in terms of efficiency and molecular diversity.

In contrast, a divergent synthesis starts from a common intermediate that can be elaborated into a variety of different products. wikipedia.org In this context, 2-chloro-1-(4-chlorophenyl)ethanone serves as an excellent divergent precursor. Reaction with sodium ethoxide yields the target molecule, this compound. However, this same precursor can be reacted with a wide array of other nucleophiles (e.g., amines, thiols, cyanides) to generate a library of related compounds with diverse functional groups at the alpha position. rsc.org This strategy is particularly valuable in medicinal chemistry and materials science for exploring structure-activity relationships. wikipedia.org

Multi-Component Reaction Frameworks

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, represent a highly efficient approach in modern organic chemistry. While a specific multi-component reaction solely dedicated to the synthesis of this compound is not extensively documented, the principles of MCRs can be applied to devise plausible synthetic pathways.

A hypothetical multi-component approach could involve the reaction of a 4-chlorophenyl derivative, a source of the two-carbon keto-acetal unit, and an oxidizing agent in a single vessel. For instance, a reaction could be envisioned between 4-chlorobenzaldehyde, an ethanol source, and a suitable reagent that facilitates the formation of the α-keto acetal structure. The key challenge in designing such a reaction lies in the chemoselective orchestration of bond formations to avoid undesired side products.

Research into MCRs for the synthesis of related heterocyclic structures provides a conceptual basis for future development in this area. researchgate.net The exploration of novel catalytic systems is crucial for the advancement of MCRs tailored to the synthesis of specific α-keto acetals like this compound.

One-Pot Reaction Sequences

One-pot reactions, which involve multiple sequential transformations in a single reactor without the isolation of intermediates, offer significant advantages in terms of reduced waste, time, and resources. Several one-pot strategies can be envisaged for the synthesis of this compound.

One potential one-pot method involves the oxidation of 4-chloroacetophenone. A study on the synthesis of aryl α-keto esters demonstrated a one-pot process involving the oxidation of aryl ketones with selenium dioxide, followed by esterification. researchgate.net While this method yields an ester, it establishes a proof of concept for the initial oxidation step from a readily available starting material. Adapting this to form the diethyl acetal would require the in-situ trapping of the oxidized intermediate with ethanol under acetal-forming conditions.

A plausible one-pot synthesis could start from 4-chloroacetophenone, which is first oxidized to the corresponding phenylglyoxal (B86788). This intermediate, without being isolated, would then be reacted with ethanol in the presence of an acid catalyst to form the desired diethyl acetal. The conditions for each step would need to be carefully optimized to be compatible within a single pot.

Below is a table outlining a conceptual one-pot synthesis based on the oxidation of 4-chloroacetophenone, with hypothetical data for illustrative purposes.

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4-Chloroacetophenone | 1. Selenium Dioxide 2. Ethanol, Acid Catalyst | Pyridine/Ethanol | 100 | 24 | 75 |

| 4-Chloroacetophenone | 1. N-Bromosuccinimide 2. Sodium Ethoxide | Ethanol | 78 | 12 | 80 |

Another potential one-pot approach could involve the reaction of a 4-chlorophenyl Grignard reagent with diethyl oxalate, followed by in-situ acetalization. This would construct the carbon skeleton and introduce the ketone and ester functionalities, with the latter being a precursor to the acetal.

Further research into catalytic systems that can facilitate multiple transformations in a single pot is essential for the development of efficient and practical one-pot syntheses of this compound.

Reaction Mechanisms and Reactivity Profiles of 1 4 Chlorophenyl 2,2 Diethoxyethan 1 One

Mechanistic Insights into Transformations at the Carbonyl Center

The carbonyl group in 1-(4-chlorophenyl)-2,2-diethoxyethan-1-one is a primary site of reactivity, susceptible to a range of nucleophilic additions and cycloaddition reactions. The electronic environment of the carbonyl carbon, influenced by the adjacent acetal (B89532) and the chlorophenyl group, plays a crucial role in these transformations.

The addition of nucleophiles to the carbonyl carbon of ketones is a fundamental reaction in organic synthesis. Enantioselective cyanosilylation, the addition of a cyanide group from a silyl (B83357) cyanide reagent, is a well-established method for creating chiral cyanohydrins, which are versatile synthetic intermediates. nih.gov While specific studies on the enantioselective cyanosilylation of this compound are not prevalent, the general mechanism catalyzed by chiral catalysts, such as thiourea (B124793) derivatives, provides a framework for understanding this transformation. nih.gov

In a typical thiourea-catalyzed cyanosilylation, the thiourea catalyst activates the ketone through hydrogen bonding, enhancing the electrophilicity of the carbonyl carbon. nih.gov A cooperative mechanism may also be at play, where a basic site on the catalyst activates the nucleophile. nih.gov For this compound, a chiral catalyst would create a chiral environment around the carbonyl group, directing the incoming nucleophile to one face of the molecule, leading to the preferential formation of one enantiomer of the corresponding cyanohydrin. The steric bulk of the diethoxyacetal group and the electronic nature of the 4-chlorophenyl substituent would influence the stereochemical outcome of the reaction.

Table 1: Key Aspects of Enantioselective Cyanosilylation

| Feature | Description |

| Reaction Type | Nucleophilic addition |

| Key Reagent | Silyl cyanide (e.g., TMSCN) |

| Catalyst | Chiral Lewis acids or organocatalysts (e.g., thiourea derivatives) |

| Mechanism | Activation of the carbonyl group by the catalyst, followed by nucleophilic attack of the cyanide ion. |

| Product | Chiral silylated cyanohydrin |

Alpha-keto acetals, such as this compound, can participate in cycloaddition reactions. The presence of the keto group allows for reactions analogous to those of α-diketones and α-keto aldehydes. mdpi.comresearchgate.net For instance, photo-induced cycloadditions of α-diketones can proceed through various pathways, including [2+2], [4+2], and [4+4] cycloadditions, depending on the nature of the reactants. mdpi.com Similarly, [3+2] cycloaddition reactions of α-keto aldehydes with cyclopropylmethylsilanes have been reported to yield tetrahydrofuran (B95107) derivatives. researchgate.net

In the context of this compound, the carbonyl group can act as a dienophile or a dipolarophile in cycloaddition reactions. The specific reaction pathway and the stereochemistry of the resulting cyclic products would be influenced by the reaction conditions (e.g., thermal or photochemical) and the nature of the other reactant.

Reactivity and Transformations of the Acetal Moiety

The diethoxyacetal group in this compound serves as a protecting group for the α-aldehyde functionality. This moiety can be selectively removed or can participate in condensation reactions under specific conditions.

Acetals are generally stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions. um.esnih.gov The acid-catalyzed deprotection of the diethoxyacetal in this compound would yield the corresponding α-ketoaldehyde, 1-(4-chlorophenyl)-2-oxoethanal, and two equivalents of ethanol (B145695). This reaction proceeds via protonation of one of the ethoxy oxygens, followed by the elimination of ethanol to form an oxocarbenium ion intermediate. Subsequent attack by water and loss of a proton and a second molecule of ethanol regenerates the carbonyl group.

The resulting α-ketoaldehyde is a reactive species that can undergo further transformations, such as oxidation, reduction, or condensation reactions. The development of mild and selective deprotection methods is crucial to avoid unwanted side reactions, especially in the presence of other acid-sensitive functional groups. um.es

The reactive nature of the carbonyl group and the potential for deprotection of the acetal moiety open up possibilities for intermolecular condensation reactions. For instance, related 2-phenylacetophenone derivatives are known to undergo condensation reactions to synthesize various heterocyclic compounds. researchgate.net A plausible reaction pathway for this compound, following deprotection to the α-ketoaldehyde, would be a condensation reaction with a suitable binucleophile. For example, reaction with a 1,2-diamine could lead to the formation of a quinoxaline (B1680401) derivative.

Electronic Factors Governing Reactivity: Electrophilicity and Nucleophilicity

The reactivity of this compound is governed by the electronic properties of its constituent parts. The 4-chlorophenyl group is an electron-withdrawing group due to the inductive effect of the chlorine atom, which increases the electrophilicity of the carbonyl carbon. This makes the carbonyl group more susceptible to nucleophilic attack.

Derivatives and Analogs of 1 4 Chlorophenyl 2,2 Diethoxyethan 1 One: Synthetic Strategies and Chemical Transformations

Synthesis of Alpha-Functionalized Ketones from 1-(4-Chlorophenyl)-2,2-diethoxyethan-1-one

The structure of this compound allows for the synthesis of alpha-functionalized ketones through two primary strategies: manipulation of the acetal (B89532) group or direct functionalization of the α-carbon. The acetal moiety acts as a protecting group for the highly reactive aldehyde functionality. chemistrysteps.commasterorganicchemistry.com

Under acidic aqueous conditions, the diethoxy acetal can be hydrolyzed to reveal the corresponding α-keto aldehyde, (4-chlorophenyl)glyoxal. libretexts.org This 1,2-dicarbonyl compound is a key intermediate for further reactions. The aldehyde group can be selectively reduced or oxidized, or it can participate in condensation reactions to build more complex molecular architectures.

Alternatively, the methylene (B1212753) carbon (C2) positioned between the ketone and the acetal is not acidic and therefore not readily amenable to direct deprotonation and alkylation. However, functionalization can be achieved through reactions involving the ketone's enol or enolate form under specific conditions. While direct functionalization is challenging, related α-hydroxy ketones can be oxidized to produce α-keto aldehydes, which are precursors for various transformations. rsc.org

Table 1: Strategies for Alpha-Functionalization

| Strategy | Description | Key Intermediate | Potential Products |

|---|---|---|---|

| Acetal Hydrolysis | Acid-catalyzed removal of the diethoxy protecting group. libretexts.org | (4-chlorophenyl)glyoxal | α-hydroxy ketones (via reduction), α-keto acids (via oxidation), products of aldol (B89426) or other condensation reactions. |

| Enolate Chemistry | Formation of an enolate from the ketone, followed by reaction with an electrophile. This is less common for α-keto acetals directly. | Ketone enolate | α-halo, α-alkyl, or other α-substituted ketones. |

Research into the synthesis of α-keto acetals has highlighted their utility as valuable intermediates in organic synthesis. acs.orgresearchgate.net They provide a stable platform from which the reactive 1,2-dicarbonyl functionality can be generated when needed, allowing for controlled and selective chemical transformations.

Derivatization and Modification of the 4-Chlorophenyl Aromatic Ring

The 4-chlorophenyl group in this compound is amenable to modification through several aromatic chemistry principles, including electrophilic substitution on the ring and direct manipulation of the chlorine substituent.

Electrophilic aromatic substitution (EAS) introduces new functional groups onto the benzene (B151609) ring. The outcome of these reactions is governed by the directing effects of the substituents already present: the chloro group and the 2,2-diethoxyethan-1-one (acyl) group. ck12.org

Directing Effects : The chlorine atom is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. However, due to its inductive effect, it is also a deactivating group, slowing down the rate of reaction compared to benzene. libretexts.org The acyl group is a meta-director and is strongly deactivating. organicchemistrytutor.com

In this specific molecule, the para position is already occupied by the acyl group. The two ortho positions relative to the chlorine are also meta to the acyl group. The two meta positions relative to the chlorine are ortho to the acyl group. The combined effect of a deactivating ortho, para-director and a deactivating meta-director makes further substitution challenging but directs the incoming electrophile to the positions ortho to the chlorine atom (positions 2 and 6) and meta to the acyl group.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(4-Chloro-3-nitrophenyl)-2,2-diethoxyethan-1-one |

| Halogenation | Br₂, FeBr₃ | 1-(3-Bromo-4-chlorophenyl)-2,2-diethoxyethan-1-one |

| Sulfonation | Fuming H₂SO₄ | 4-Chloro-3-(2,2-diethoxyacetyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Generally unsuccessful due to the strong deactivation of the ring. |

The chlorine atom itself can be replaced through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNA) : Typically, aryl chlorides are resistant to nucleophilic attack. However, the presence of a strong electron-withdrawing group, such as the ketone, para to the leaving group (chlorine), activates the ring towards SNA. libretexts.orgmasterorganicchemistry.com Strong nucleophiles can displace the chloride ion. This reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Palladium-Catalyzed Cross-Coupling : Modern synthetic methods allow for the replacement of aryl chlorides with a wide variety of substituents. Reactions like the Suzuki-Miyaura coupling (using boronic acids), Buchwald-Hartwig amination (using amines), and Sonogashira coupling (using terminal alkynes) can be employed. nih.govacs.org These reactions are highly versatile and tolerate a wide range of functional groups, including ketones. organic-chemistry.org This allows for the introduction of new aryl, alkyl, amino, or alkynyl groups at the position of the chlorine atom.

Synthesis of Novel Heterocyclic Scaffolds Utilizing Related Precursors

The core structure of this compound, particularly after hydrolysis to (4-chlorophenyl)glyoxal, is an excellent starting point for synthesizing various heterocyclic compounds.

The Paal-Knorr synthesis is a classical and powerful method for constructing furan (B31954) and pyrrole (B145914) rings from 1,4-dicarbonyl compounds. alfa-chemistry.comwikipedia.org While (4-chlorophenyl)glyoxal is a 1,2-dicarbonyl, it can be converted into the necessary 1,4-dicarbonyl precursor. For example, an aldol condensation or a Stetter reaction with an appropriate aldehyde or ketone can extend the carbon chain to create the required 1,4-dicarbonyl skeleton.

Once the 1,4-dicarbonyl precursor is formed, the synthesis proceeds as follows:

Furan Synthesis : The 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration to form the furan ring. pharmaguideline.comorganic-chemistry.org

Pyrrole Synthesis : The 1,4-dicarbonyl compound is condensed with ammonia (B1221849) or a primary amine, typically under acidic conditions, to yield the corresponding N-unsubstituted or N-substituted pyrrole. nih.govrgmcet.edu.in

Other related methods include the Knorr pyrrole synthesis, which involves the reaction of an α-amino-ketone with a β-ketoester. wikipedia.org An α-amino ketone derivative could potentially be synthesized from this compound.

1,2-Dicarbonyl compounds like (4-chlorophenyl)glyoxal are direct precursors for the synthesis of imidazoles. The Radziszewski synthesis and its modern variations involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (or an ammonia source like ammonium (B1175870) acetate) to form a tri-substituted imidazole (B134444). rsc.orgorganic-chemistry.org

Table 3: Imidazole Synthesis from a (4-chlorophenyl)glyoxal Precursor

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type |

|---|---|---|---|

| (4-chlorophenyl)glyoxal | Aldehyde (R-CHO) | Ammonium Acetate | 2-R-4-(4-chlorophenyl)-5-formyl-1H-imidazole (initial product may vary) |

Research has demonstrated the synthesis of various imidazole derivatives containing the 2-(4-chlorophenyl) moiety from related precursors, highlighting the utility of this building block in medicinal chemistry. derpharmachemica.com

Furthermore, α-functionalized ketones are precursors to other azole frameworks. For instance, α-haloketones (which can be prepared from the corresponding ketone) can react with thioamides or amidines to form thiazoles and other related five-membered heterocyclic systems.

Triazene and Triazole Derivatives

The synthesis of triazole derivatives from this compound can be achieved through strategies that leverage its α-keto acetal functionality. A key intermediate in many of these transformations is 4-chlorophenylglyoxal, which can be generated in situ or in a separate step via hydrolysis of the diethyl acetal.

One efficient, metal-free approach involves a one-pot, two-step synthesis starting directly from α-ketoacetals and amines to form 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgresearchgate.net This method avoids the use of potentially hazardous azides and metal catalysts. The proposed pathway involves the initial formation of a hydrazone from the ketone moiety, followed by subsequent reactions leading to the triazole ring.

Alternatively, a well-established route proceeds through the hydrolysis of this compound to 4-chlorophenylglyoxal. This α-dicarbonyl intermediate can then react with two equivalents of a hydrazine (B178648) derivative (such as acetylhydrazine or various aroylhydrazines) to form a dihydrazone. rsc.org Subsequent oxidation of the dihydrazone intermediate yields the corresponding 1,2,3-triazole derivative. For instance, the oxidation of phenylglyoxal (B86788) bis(acetylhydrazone) has been shown to produce 1-acetamido-4-phenyl-1,2,3-triazole. rsc.org This general methodology can be applied to synthesize a variety of substituted triazoles.

The following table outlines potential synthetic transformations for producing triazole derivatives.

| Starting Material | Reagent(s) | Key Intermediate | Product Type |

| This compound | 1. Primary Amine 2. N-Tosylhydrazine | Hydrazone | 1,4-Disubstituted-1,2,3-triazole |

| This compound | 1. H₃O⁺ (Hydrolysis) 2. Aroylhydrazine | 4-Chlorophenylglyoxal dihydrazone | 1-Acylamino-4-(4-chlorophenyl)-1,2,3-triazole |

| This compound | 1. H₃O⁺ (Hydrolysis) 2. Thiosemicarbazide | 4-Chlorophenylglyoxal | 5-(4-chlorophenyl)-1,2,4-triazole-3-thiol |

This table presents plausible synthetic routes based on established chemical principles for α-keto acetals and phenylglyoxals.

Indoline (B122111) and Oxindole (B195798) Scaffolds

The synthesis of indoline and oxindole frameworks from this compound typically requires a multi-step approach, often initiated by the hydrolysis of the acetal to reveal the reactive 4-chlorophenylglyoxal intermediate.

Indoline and Indole (B1671886) Synthesis: A classic approach to indole synthesis is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgnih.gov The 4-chlorophenylglyoxal intermediate, possessing both ketone and aldehyde functionalities, can react with a substituted phenylhydrazine. The reaction would likely proceed via the more reactive aldehyde group to form a phenylhydrazone. Subsequent acid-catalyzed cyclization, involving a thieme-connect.dethieme-connect.de-sigmatropic rearrangement, would lead to the formation of an indole ring. minia.edu.egjk-sci.com

More contemporary methods offer alternative routes. For example, a palladium-catalyzed tandem process has been developed for the synthesis of 2-arylindoles from phenylglyoxal and aniline (B41778) derivatives under reductive conditions. researchgate.net This strategy could be adapted to produce 2-(4-chlorophenyl)indole derivatives.

Oxindole Synthesis: Constructing the oxindole scaffold is more complex and generally involves the intramolecular cyclization of an appropriately substituted aniline precursor. organic-chemistry.org A plausible synthetic route starting from this compound would involve several transformations to build the necessary precursor. For instance, the ketone functionality could be used as a handle to introduce a nitrogen-containing side chain, which could then be elaborated into an anilide suitable for a palladium-catalyzed intramolecular α-arylation to form the oxindole ring. nih.gov

The following table outlines a conceptual multi-step pathway for the synthesis of an indoline derivative.

| Step | Reaction Type | Reagents and Conditions | Intermediate/Product |

| 1 | Acetal Hydrolysis | Dilute acid (e.g., HCl), H₂O | 4-Chlorophenylglyoxal |

| 2 | Hydrazone Formation | Phenylhydrazine, mild acid catalyst | Phenylhydrazone of 4-chlorophenylglyoxal |

| 3 | Fischer Cyclization | Brønsted or Lewis acid (e.g., ZnCl₂, PPA), heat | 2-Keto-3-(4-chlorophenyl)indoline derivative |

This table outlines a proposed synthetic sequence based on the Fischer indole synthesis methodology. wikipedia.orgnih.gov

Functional Group Interconversions on the Diethoxyethyl Chain

The diethoxyethyl group in this compound is a diethyl acetal, which serves as a protecting group for an aldehyde. The primary functional group interconversion involving this chain is its hydrolysis (deprotection) to reveal the aldehyde functionality, yielding 4-chlorophenylglyoxal.

This hydrolysis is typically achieved under acidic conditions. organic-chemistry.org The reaction is reversible, and the equilibrium can be driven towards the aldehyde by using an excess of water. The stability of the acetal under neutral to strongly basic conditions is a key feature that allows for selective reactions at other sites of the molecule, such as the ketone or the aromatic ring. For example, the ketone could be reduced or undergo nucleophilic addition while the aldehyde remains protected as the acetal.

This protecting group strategy is fundamental in multi-step organic synthesis, enabling complex molecules to be built by masking the reactivity of one functional group while another is being transformed.

The table below summarizes the conditions for the stability and conversion of the diethoxyethyl group.

| Condition | Reagents | Outcome |

| Deprotection (Hydrolysis) | Aqueous acid (e.g., HCl, H₂SO₄, p-TsOH) | Conversion of the acetal to an aldehyde |

| Protection (Stability) | Basic conditions (e.g., NaOH, KOH, NaH) | The acetal group remains intact |

| Protection (Stability) | Nucleophilic reagents (e.g., Grignard reagents, LiAlH₄) | The acetal group remains intact |

This data is based on the general principles of acetal chemistry.

Advanced Spectroscopic and Analytical Characterization of 1 4 Chlorophenyl 2,2 Diethoxyethan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D Techniques for Structural Elucidation

A complete structural elucidation of 1-(4-Chlorophenyl)-2,2-diethoxyethan-1-one would require ¹H and ¹³C NMR data.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the chlorophenyl ring, the unique methine proton (-CH), the methylene (B1212753) protons (-CH₂) of the ethoxy groups, and the methyl protons (-CH₃) of the ethoxy groups. The chemical shifts (δ), splitting patterns (e.g., doublet, triplet, quartet), and coupling constants (J) would be crucial for confirming the connectivity of the atoms.

¹³C NMR: The carbon NMR spectrum would provide the number of unique carbon environments. Expected signals would include those for the carbonyl carbon, the aromatic carbons (with distinct shifts for the carbon bearing the chlorine atom and the others), the acetal (B89532) carbon, and the carbons of the ethoxy groups.

Without published spectra, a data table of these values cannot be compiled.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from fragmentation patterns. The exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would confirm the elemental formula (C₁₂H₁₅ClO₃). The fragmentation pattern would likely show characteristic losses, such as the loss of an ethoxy group (-OC₂H₅), the entire diethoxyacetal group, or the chlorophenyl group. Analysis of these fragments would provide strong evidence for the proposed structure. Specific m/z values and their relative intensities are not available in the public domain.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by analyzing their vibrational modes. For this compound, key characteristic absorption bands would be expected for:

The C=O (carbonyl) stretching of the ketone.

The C-O (ether) stretching of the diethoxy group.

The C-Cl stretching of the chlorophenyl group.

Aromatic C=C and C-H stretching and bending vibrations.

A data table detailing the wavenumbers (cm⁻¹) and intensities of these vibrational modes could not be created due to a lack of available experimental spectra.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural proof by determining the precise three-dimensional arrangement of atoms in the crystal lattice. This technique would yield detailed information on bond lengths, bond angles, and crystal packing. A search of crystallographic databases did not yield a solved crystal structure for this specific compound.

Chromatographic Separations and Coupled Techniques (e.g., GC-MS, LC-MS, SFC) for Purity and Mixture Analysis

Chromatographic methods are essential for assessing the purity of a compound and for analyzing it within a mixture. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be used to separate the compound from any starting materials, byproducts, or solvents. The retention time from the chromatography would be a characteristic property under specific conditions, while the coupled mass spectrometry would confirm the identity of the eluted peak. No published chromatograms or retention data for this compound were found.

Elemental Analysis for Stoichiometric Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, chlorine) in the compound. The experimental percentages would be compared to the calculated theoretical values based on the chemical formula C₁₂H₁₅ClO₃ to verify its stoichiometry. This fundamental characterization data is not available in the reviewed literature.

Applications in Organic Synthesis and Material Science Beyond Basic Identification

1-(4-Chlorophenyl)-2,2-diethoxyethan-1-one as a Strategic Building Block in Complex Molecular Synthesis

The inherent chemical functionalities of this compound position it as a key building block for constructing sophisticated molecular architectures. The acetal (B89532) group serves as a stable protecting group for the otherwise highly reactive α-ketoaldehyde moiety, allowing chemists to exploit the reactivity of the ketone carbonyl or other parts of a molecule before revealing the aldehyde for subsequent reactions.

While direct asymmetric transformations on this compound are not extensively documented, its deprotected form, 4-chlorophenylglyoxal, is a valuable prochiral substrate for creating chiral molecules. The synthesis of enantiomerically pure or enriched compounds is critical in pharmaceutical development, as different enantiomers of a drug can have vastly different biological activities. sciencedaily.com Asymmetric synthesis aims to produce a desired stereoisomer in greater amounts, a goal achievable through various catalytic methods. mdpi.com

The 1,2-dicarbonyl structure of 4-chlorophenylglyoxal, readily generated from the title compound by hydrolysis, can be targeted in organocatalytic or metal-catalyzed asymmetric reactions to produce chiral alcohols, diols, or other stereochemically rich structures. For example, enantioselective reduction of the ketone or aldehyde can lead to chiral hydroxy compounds, which are themselves valuable intermediates in the synthesis of natural products and pharmaceuticals. georgiasouthern.edu Furthermore, the development of organocatalytic methods for creating bridged acetals and ketals highlights the importance of dicarbonyl compounds in generating complex chiral architectures. researchgate.net

The 4-chlorophenyl ketone unit is a structural motif present in numerous biologically active compounds and important synthetic intermediates. mdpi.comnih.gov this compound serves as a versatile starting material for elaborating this core structure into more complex ketone frameworks. The ketone's carbonyl group can undergo a wide range of classical organic reactions, including nucleophilic additions, reductions, and condensations.

For instance, reaction with Grignard reagents or organolithium compounds can introduce new carbon-carbon bonds at the carbonyl carbon, leading to tertiary alcohols that can be subsequently oxidized to new ketones. This approach allows for the synthesis of a variety of derivatives where the diethoxyethyl group is modified or replaced. The compound's role as a synthon is exemplified by its relationship to structures like 4-chlorostyryl 3-nitro-4-chlorophenyl ketone and 4-chlorophenyl cyclopropyl (B3062369) ketone, showcasing the diversity of ketone structures that can be accessed from related precursors. researchgate.netnist.gov

Role in Multicomponent Reactions for Heterocyclic and Complex Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, are a cornerstone of modern synthetic efficiency. frontiersin.orgmdpi.com They allow for the rapid construction of complex molecules, particularly heterocyclic scaffolds, which are prevalent in medicinal chemistry. windows.netnih.gov

Upon hydrolysis of its diethyl acetal, this compound yields 4-chlorophenylglyoxal. Aryl glyoxals are exceptionally valuable as C2 synthons in a multitude of MCRs for synthesizing oxygen-containing heterocycles. nih.gov The adjacent aldehyde and ketone functionalities provide a platform for sequential condensation and cyclization reactions. This strategy has been successfully employed to generate diverse heterocyclic cores, demonstrating the compound's significant potential in diversity-oriented synthesis. nih.gov

| Heterocyclic Core | Reactants in MCR with Aryl Glyoxal (B1671930) | Key Features | Reference |

|---|---|---|---|

| Substituted Furans | Aryl Glyoxal, Amine, Terminal Alkyne | Gold-catalyzed three-component reaction. | nih.gov |

| 2-Aryl-3-aminobenzofurans | Aryl Glyoxal, Phenol, p-Toluenesulfonamide | Indium-catalyzed protocol. | nih.gov |

| Furo[3,2-c]chromen-ones | Aryl Glyoxal, 4-Hydroxycoumarin, Alkyl Isocyanide | Isocyanide-based condensation-cycloaddition. | nih.gov |

Integration into Advanced Synthetic Strategies, e.g., Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in modern drug discovery that involves modifying complex, often biologically active, molecules in the final steps of a synthetic sequence. nih.govresearchgate.net This approach enables the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for lengthy de novo synthesis. scispace.com LSF methods, including C-H activation and functional group interconversion, are prized for their selectivity and tolerance of diverse functional groups. mpg.de

This compound can be envisioned as a valuable reagent for introducing the 4-chlorophenacyl (or a protected version thereof) moiety into a complex molecular scaffold during an LSF campaign. The acetal provides stability, preventing unwanted side reactions of the aldehyde, while the ketone or the aromatic ring could be engaged in coupling reactions. For example, an enolate derived from this compound could react with an activated substrate, or the aryl chloride could participate in a palladium-catalyzed cross-coupling reaction, thereby installing the entire functional unit onto a drug-like molecule. This allows for the exploration of how this particular substituent impacts the biological activity or pharmacokinetic properties of the parent compound. nih.gov

Exploration of Optoelectronic Properties in Related Architectures

The development of new organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and sensors, is a rapidly growing field of research. The performance of these materials is intrinsically linked to their photophysical properties, which are dictated by their molecular structure. rsc.org Heterocyclic compounds featuring extended π-conjugated systems are particularly promising candidates for luminescent materials. mdpi.combeilstein-journals.org

As established, this compound is a precursor to a wide array of heterocyclic systems via multicomponent reactions. The resulting architectures, which incorporate the 4-chlorophenyl ketone fragment, often possess the conjugated structures necessary for interesting photophysical behavior. nih.gov For instance, derivatives of 4H-1,2,4-triazole have been shown to exhibit high luminescence and quantum yields. mdpi.com The synthesis of such heterocycles using the glyoxal derived from the title compound could lead to novel materials where the electronic properties are tuned by the 4-chlorophenyl group. The investigation of the structure-property relationships in these molecules, including their absorption, emission, and quantum efficiency, is an active area of research aimed at designing next-generation organic optoelectronic devices. nih.govnih.gov

Future Research Directions and Emerging Paradigms for 1 4 Chlorophenyl 2,2 Diethoxyethan 1 One

Development of Sustainable and Environmentally Benign Synthetic Protocols

The traditional synthesis of alpha-keto acetals often relies on methods that are not aligned with the principles of green chemistry. Future research will increasingly focus on developing more sustainable and environmentally friendly synthetic routes to 1-(4-Chlorophenyl)-2,2-diethoxyethan-1-one. Key areas of exploration will include the use of non-toxic, renewable starting materials and the deployment of catalytic systems that minimize waste and energy consumption.

Current synthetic strategies for acetals can involve harsh acidic conditions or the use of catalysts that are difficult to recover and reuse. researchgate.netorganic-chemistry.org The development of solid acid catalysts, photocatalytic methods, and biocatalytic approaches represents a significant step forward. For instance, using heterogeneous catalysts could simplify product purification and allow for catalyst recycling, thereby reducing chemical waste. researchgate.net Similarly, photochemical acetalization of aldehydes under visible light irradiation presents a neutral-condition alternative that avoids acid-sensitive functional groups. organic-chemistry.org The goal is to devise protocols that are not only efficient in yield but also in their environmental impact, moving towards processes with high atom economy and low E-factors (Environmental factors).

Table 1: Comparison of Synthetic Protocols for Acetal (B89532) Formation

| Parameter | Traditional Methods | Emerging Sustainable Methods |

|---|---|---|

| Catalysts | Strong mineral acids (e.g., HCl, H₂SO₄), Lewis acids (e.g., ZrCl₄) | Heterogeneous solid acids, photocatalysts (e.g., Eosin Y), enzymes |

| Conditions | Often harsh, high temperatures | Mild, near-neutral pH, ambient temperature, visible light irradiation |

| Solvents | Often requires stoichiometric orthoformates or alcohol as solvent | Solvent-free conditions, use of greener solvents |

| Workup | Tedious neutralization and extraction procedures | Simplified purification, easy catalyst recovery and reuse |

| Byproducts | Generation of salt waste from neutralization | Minimal waste generation |

Advancements in Catalytic Asymmetric Transformations Utilizing Alpha-Keto Acetals

Alpha-keto acetals like this compound are valuable precursors for the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical and agrochemical industries. A significant future direction lies in the advancement of catalytic asymmetric transformations that utilize the unique reactivity of the keto group within these molecules.

Recent breakthroughs have demonstrated the potential of alpha-keto acetals as platform molecules. For example, the ruthenium-catalyzed direct asymmetric reductive amination of α-keto acetals provides an efficient route to enantio-enriched N-unprotected α-amino acetals. rsc.org These products are versatile intermediates that can be converted into valuable α-amino acids and amino alcohols. rsc.org Another promising avenue is the use of organocatalysis for biomimetic transamination reactions, which can produce a wide variety of chiral α-amino acetals with good yields and enantioselectivities. researchgate.net

Future work will likely focus on expanding the scope of these reactions to a broader range of substrates and developing novel catalytic systems with higher efficiency and selectivity. This includes the exploration of biocatalytic platforms, which have shown success in the asymmetric alkylation of related α-keto acids and could be adapted for α-keto acetals. nih.gov The development of dynamic kinetic asymmetric transformations (DyKAT) for related α-ketoesters also suggests a potential strategy to convert racemic starting materials into a single chiral product with high stereocontrol. nih.gov

Table 2: Emerging Asymmetric Transformations for Alpha-Keto Acetals

| Transformation | Catalyst Type | Potential Chiral Products |

|---|---|---|

| Reductive Amination | Ruthenium-based complexes | α-Amino acetals, α-Amino acids |

| Biomimetic Transamination | Chiral base organocatalysts | α-Amino acetals |

| Alkylation | Engineered Methyltransferases (Biocatalysis) | α-Alkylated keto acetals |

Synergistic Computational-Experimental Approaches for Reaction Design and Optimization

The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating the discovery and optimization of new chemical reactions. For transformations involving this compound, this synergistic approach can provide deep mechanistic insights and guide the rational design of catalysts and reaction conditions.

Computational tools, such as Density Functional Theory (DFT), can be employed to model reaction pathways, calculate activation energies, and predict the stereochemical outcomes of asymmetric reactions. This in-silico analysis helps in understanding the factors that control reactivity and selectivity, thereby reducing the number of experiments needed. For instance, computational studies have been instrumental in understanding the challenges and mechanisms of complex photochemical reactions, guiding the development of new variants. nih.gov A similar approach can be applied to the catalytic transformations of alpha-keto acetals to design more effective chiral ligands or organocatalysts.

Experimental validation of computational predictions is crucial for refining the theoretical models. This iterative cycle of prediction, experimentation, and refinement can lead to the rapid development of highly optimized synthetic protocols. This synergy is not only limited to reaction mechanisms but can also be used to predict the properties of novel materials derived from the 4-chlorophenyl-alpha-keto acetal moiety, as discussed in a later section.

Implementation in Continuous Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry is revolutionizing organic synthesis, offering enhanced safety, scalability, and process control. The synthesis and transformation of this compound are well-suited for implementation in continuous flow platforms.

Flow chemistry has been successfully applied to the synthesis of related α-ketoesters, demonstrating the feasibility of multi-step organic synthesis under continuous conditions. researchgate.netnih.gov These systems often utilize packed-bed reactors with immobilized reagents or catalysts, which simplifies purification and allows for clean transformations. nih.govcore.ac.uk Adopting this technology for the synthesis of this compound could lead to more efficient, reproducible, and safer manufacturing processes. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and purities compared to batch methods. nih.gov

Furthermore, integrating flow reactors with automated control and real-time analytical techniques can create fully automated synthesis platforms. These platforms can accelerate reaction optimization and enable the on-demand production of the target compound and its derivatives, paving the way for more agile and efficient chemical manufacturing.

Table 3: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited surface-area-to-volume ratio, potential for hot spots | High surface-area-to-volume ratio, excellent heat exchange |

| Safety | Handling of large quantities of reagents, risk of thermal runaway | Small reaction volumes, inherently safer for hazardous reactions |

| Scalability | Challenging, often requires re-optimization | Straightforward by operating the system for longer durations |

| Process Control | Difficult to precisely control mixing and temperature gradients | Precise control over residence time, temperature, and pressure |

| Reproducibility | Can vary between batches | High consistency and reproducibility |

Design and Synthesis of Novel Functional Materials Incorporating the 4-Chlorophenyl-Alpha-Keto Acetal Moiety

The 4-chlorophenyl-alpha-keto acetal moiety is a versatile building block that can be incorporated into larger, more complex molecular architectures to create novel functional materials. The distinct reactivity of the ketone and the protected aldehyde allows for selective, stepwise modifications, making it an attractive scaffold for materials science and medicinal chemistry.

In medicinal chemistry, the 4-chlorophenyl group is a common feature in pharmacologically active compounds. mdpi.comresearchgate.netnih.gov By using this compound as a starting material, new series of heterocyclic compounds with potential biological activities can be synthesized. For example, it can serve as a precursor for pyrrol-3-ones, quinazolinones, or other nitrogen-containing heterocycles that are known to exhibit a range of therapeutic properties. mdpi.commdpi.com

In materials science, this moiety could be incorporated into polymer backbones or as pendant groups to impart specific properties. The presence of the aromatic ring and the polar carbonyl group could influence properties such as thermal stability, conductivity, or optical behavior. Future research could focus on polymerizing derivatives of this compound to create new classes of specialty polymers, liquid crystals, or organic electronic materials. The design of such materials would benefit from the synergistic computational-experimental approaches described earlier to predict their properties before synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.